Abanoquil
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Overview
Description
Abanoquil is a chemical compound known for its role as an alpha-1 adrenergic receptor antagonistThe compound’s chemical structure is defined by the presence of a quinoline and isoquinoline moiety, making it a unique and potent agent in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abanoquil involves multiple steps, starting with the preparation of the quinoline and isoquinoline intermediates. The key steps include:
Formation of the Isoquinoline Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the isoquinoline ring.
Formation of the Quinoline Intermediate: Similarly, the quinoline ring is synthesized using specific reagents and conditions.
Coupling Reaction: The final step involves coupling the isoquinoline and quinoline intermediates to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Abanoquil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce isoquinoline derivatives .
Scientific Research Applications
Abanoquil has several scientific research applications, including:
Chemistry: It is used as a model compound to study alpha-1 adrenergic receptor antagonism.
Biology: this compound is studied for its effects on smooth muscle relaxation and its potential role in treating erectile dysfunction.
Medicine: The compound is investigated for its antiarrhythmic properties and its ability to modulate heart rate variability.
Mechanism of Action
Abanoquil exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding inhibits the action of endogenous catecholamines, leading to relaxation of smooth muscle and modulation of cardiovascular functions. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension.
Doxazosin: Similar to Prazosin, used for treating hypertension and benign prostatic hyperplasia.
Terazosin: Also an alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness of Abanoquil
This compound is unique due to its high selectivity for alpha-1 adrenergic receptors and its minimal impact on blood pressure. This makes it a promising candidate for treating conditions like erectile dysfunction and arrhythmias without significant cardiovascular side effects .
Properties
CAS No. |
90402-40-7 |
---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine |
InChI |
InChI=1S/C22H25N3O4/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22/h7-11H,5-6,12H2,1-4H3,(H2,23,24) |
InChI Key |
ANZIISNSHPKVRV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC |
Appearance |
Solid powder |
90402-40-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate abanoquil UK 52046 UK 52046-27 UK-52,046 UK-52046 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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